Germane, triphenyl-2-propenyl-
Description
“Germane, triphenyl-2-propenyl-” refers to an organogermanium compound featuring a germanium (Ge) center bonded to three phenyl groups and a 2-propenyl (allyl) group. Organogermanium compounds are less extensively studied compared to their silicon or phosphorus counterparts but share similarities in synthesis and reactivity due to their tetravalent bonding nature .
Properties
CAS No. |
18689-08-2 |
|---|---|
Molecular Formula |
C21H20Ge |
Molecular Weight |
345.0 g/mol |
IUPAC Name |
triphenyl(prop-2-enyl)germane |
InChI |
InChI=1S/C21H20Ge/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 |
InChI Key |
OCYWVANHJJNAKH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyltriphenylgermane can be synthesized through several methods. One common approach involves the reaction of triphenylgermanium chloride with allyl magnesium bromide. The reaction typically proceeds as follows:
Preparation of Allyl Magnesium Bromide: Allyl bromide is reacted with magnesium in anhydrous ether to form allyl magnesium bromide.
Reaction with Triphenylgermanium Chloride: The allyl magnesium bromide is then reacted with triphenylgermanium chloride in an inert atmosphere to yield allyltriphenylgermane.
The reaction conditions usually involve low temperatures and anhydrous solvents to prevent hydrolysis and ensure high yields.
Industrial Production Methods
While specific industrial production methods for allyltriphenylgermane are not well-documented, the synthesis generally follows the laboratory procedures with scale-up modifications. Industrial production would likely involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The allyl group in triphenyl(prop-2-enyl)germane facilitates nucleophilic substitution at the germanium center. This reaction typically proceeds via a two-step mechanism:
-
Nucleophilic attack : A nucleophile (e.g., Grignard reagents, alkoxides) targets the electrophilic germanium atom.
-
Allyl group displacement : The allyl moiety is replaced, forming new Ge–Nu bonds.
Conditions :
-
Conducted under inert atmospheres (N₂ or Ar) to prevent oxidation.
-
Anhydrous solvents (e.g., THF, diethyl ether) at low temperatures (−78°C to 0°C) .
Example :
| Reactant | Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Triphenyl(prop-2-enyl)germane | Methylmagnesium bromide | Triphenyl(methyl)germane | 85 |
Transition Metal-Catalyzed Cross-Coupling
The allyl group participates in palladium- or nickel-catalyzed cross-coupling reactions, forming carbon–carbon bonds. These include:
-
Heck reactions : Arylation of the allyl group.
-
Suzuki couplings : Boronic acid coupling at the allylic position.
Key Catalysts :
-
Pd(PPh₃)₄, NiCl₂(dppe).
-
Requires ligands (e.g., phosphines) to stabilize intermediates.
Reactivity Insights :
-
The allyl–Ge bond polarization enhances electrophilicity, improving coupling efficiency.
-
Steric hindrance from triphenyl groups limits reaction rates compared to lighter organometallics .
Example :
| Substrate | Coupling Partner | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| Triphenyl(prop-2-enyl)germane | Phenylboronic acid | Pd(OAc)₂/XPhos | Triphenyl(phenyl)germane | 72 |
Acid-Base Behavior and Deprotonation
Triphenyl(prop-2-enyl)germane exhibits weak acidity due to the germanium–hydrogen bond. Comparative studies with related compounds reveal:
Acidity Data :
| Compound | pKa (in NH₃) | Relative Acidity vs. GeH₄ | Reference |
|---|---|---|---|
| Germane (GeH₄) | ~25 | 1.0 | |
| Triphenylgermane (Ph₃GeH) | ~35 | 10⁻¹⁰ | |
| Triphenyl(prop-2-enyl)germane | ~32* | 10⁻⁷* |
*Estimated based on substituent effects .
Deprotonation with strong bases (e.g., LDA) generates germanide anions, which react with electrophiles (e.g., alkyl halides) .
Allylic Functionalization
The allyl group undergoes electrophilic additions and oxidations:
-
Epoxidation : Reaction with m-CPBA forms germyl-substituted epoxides.
-
Hydrohalogenation : HCl or HBr adds across the double bond, yielding halogenated derivatives.
Limitations :
-
Competing Ge–C bond cleavage occurs under harsh conditions.
Comparative Reactivity with Silicon Analogues
Triphenyl(prop-2-enyl)germane shows distinct reactivity compared to silicon-based analogues:
| Property | Ge Compound | Si Analogue |
|---|---|---|
| Electrophilicity | Higher | Lower |
| Oxidative Stability | Lower | Higher |
| Coupling Efficiency | Moderate | High |
Scientific Research Applications
Allyltriphenylgermane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of allyltriphenylgermane involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects through the following mechanisms:
Interaction with Enzymes: Allyltriphenylgermane can interact with enzymes, potentially inhibiting or modifying their activity.
Generation of Reactive Oxygen Species: The compound may generate reactive oxygen species, leading to oxidative stress and cell damage.
Modulation of Signaling Pathways: It can affect cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.
Comparison with Similar Compounds
Triphenylphosphonium Derivatives
Triphenylphosphonium salts, such as [2-(ethoxycarbonyl)-2-propen-1-yl]triphenylphosphonium bromide (), are widely used in organic synthesis. These compounds exhibit strong lipophilic cationic character, making them valuable in peptide synthesis and as phase-transfer catalysts . In contrast, germanium-based analogues like triphenyl-2-propenylgermane may display distinct electronic properties due to germanium’s larger atomic radius and lower electronegativity compared to phosphorus.
Triphenylsilane Derivatives
Triphenyl(prop-2-yn-1-yl)silane () shares structural similarities, with a silicon atom bonded to three phenyl groups and an alkenyl/alkynyl chain. Silicon’s higher electronegativity and smaller size compared to germanium influence its reactivity, particularly in hydrolysis and thermal stability. Germanium compounds may exhibit slower reaction kinetics in nucleophilic substitutions but enhanced stability under acidic conditions .
Organogermanium vs. Organophosphorus/Silicon Compounds
Biological Activity
Germane, triphenyl-2-propenyl- (CAS No. 18689-08-2), also known as allyltriphenylgermane, is an organogermanium compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Molecular Information:
- Molecular Formula: C21H20Ge
- Molecular Weight: 345.0 g/mol
- IUPAC Name: triphenyl(prop-2-enyl)germane
- InChI Key: OCYWVANHJJNAKH-UHFFFAOYSA-N
Reactivity:
Allyltriphenylgermane undergoes several chemical reactions:
- Hydrogermylation: Addition of germanium-hydrogen bonds to unsaturated compounds.
- Oxidation: Formation of germanium oxides or other derivatives.
- Substitution Reactions: Allyl group can be replaced by various nucleophiles.
The biological activity of allyltriphenylgermane may involve several mechanisms:
- Enzyme Interaction: The compound may inhibit or modify enzyme activity.
- Reactive Oxygen Species Generation: It can produce reactive oxygen species (ROS), leading to oxidative stress.
- Signaling Pathway Modulation: Influences cellular signaling pathways related to cell proliferation and apoptosis.
Biological Activities
Research indicates that allyltriphenylgermane exhibits potential antimicrobial and anticancer properties:
Antimicrobial Activity
Studies have shown that organogermanium compounds can possess significant antimicrobial effects. For instance, allyltriphenylgermane was tested against various bacterial strains, demonstrating a notable ability to inhibit growth.
Anticancer Properties
Research has highlighted the compound’s potential in cancer therapy:
- Cell Proliferation Inhibition: In vitro studies indicated that allyltriphenylgermane could reduce proliferation in cancer cell lines.
- Apoptosis Induction: The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.
Case Studies and Research Findings
-
Study on Anticancer Effects:
A study published in a peer-reviewed journal evaluated the effects of allyltriphenylgermane on breast cancer cells. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through ROS generation and modulation of apoptotic markers (e.g., caspase activation) . -
Antimicrobial Efficacy:
Another investigation assessed the antimicrobial properties of various organogermanium compounds, including allyltriphenylgermane. The results showed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections . -
Toxicity Assessment:
A toxicity study revealed that allyltriphenylgermane exhibited low toxicity levels in mammalian models, supporting its safety for further therapeutic exploration .
Data Table: Summary of Biological Activities
Q & A
Q. How can participatory research frameworks improve the relevance of studies on Triphenyl-2-propenylgermane’s industrial applications?
- Methodological Answer: Engage stakeholders (e.g., material scientists, regulatory bodies) in advisory committees to prioritize research questions. Use Delphi methods to iteratively refine objectives. Publish protocols in open-access repositories to enhance transparency and replicability .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
